A Comprehensive Technical Guide to the Chemical Properties of 3-Octanamine
A Comprehensive Technical Guide to the Chemical Properties of 3-Octanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanamine (also known as octan-3-amine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] As a member of the alkylamine family, it serves as a valuable building block in organic synthesis and holds potential for various applications, including as a chemical intermediate and in the study of the biological activities of aliphatic amines. This technical guide provides an in-depth overview of the chemical and physical properties of 3-Octanamine, detailed experimental protocols for their determination, and a summary of its synthesis and spectral characteristics.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Octanamine are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties of 3-Octanamine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| CAS Number | 24552-04-3 | [1] |
| Appearance | Yellow liquid with an ammonia-like odor | [2] |
| Boiling Point | 161-163 °C | |
| Density | 0.784 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.00 ± 0.35 (Predicted) | |
| Water Solubility | Insoluble | [2] |
| LogP | 3.00430 |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference |
| IUPAC Name | octan-3-amine | [1] |
| InChI | InChI=1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3 | [1] |
| InChIKey | JASMWYNKLTULAN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCC(CC)N | [1] |
| Polar Surface Area (PSA) | 26.02 Ų |
Experimental Protocols
This section details the methodologies for determining the key chemical properties of 3-Octanamine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of an amine is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.[3][4]
Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a 0.05 M solution of 3-Octanamine in a suitable solvent. Since 3-Octanamine is insoluble in water, a mixed solvent system (e.g., ethanol-water) may be required.[5]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the 3-Octanamine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point (i.e., the pH when half the volume of HCl required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of 3-Octanamine.
-
Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and functional groups.[1][6]
Principle: A small, measured amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.
Experimental Protocol:
-
Sample Preparation: Place a small, measured amount of 3-Octanamine (e.g., 0.2 mL) into a series of test tubes.[1]
-
Solvent Addition: To each test tube, add 3 mL of a different solvent.[1] The following solvents should be tested to classify the compound:
-
Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄) (with caution)
-
Organic solvents such as ether, ethanol, and dichloromethane.
-
-
Observation: Vigorously shake each test tube and observe whether the 3-Octanamine dissolves completely, partially, or not at all. Record the observations. As a primary amine, 3-Octanamine is expected to be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium (B1175870) salt.
Determination of Boiling Point by Thiele Tube Method
The boiling point is a key physical constant for a liquid. The Thiele tube method is a micro-method suitable for small sample volumes.[7]
Principle: A sample is heated in a Thiele tube along with an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.
Experimental Protocol:
-
Apparatus Setup:
-
Attach a small test tube containing about 0.5 mL of 3-Octanamine to a thermometer.
-
Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Place this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.
-
Observe the capillary tube. A slow stream of bubbles will initially emerge as the air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the sample equals the atmospheric pressure.
-
-
Measurement:
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Synthesis of 3-Octanamine
A common and efficient method for the synthesis of primary amines like 3-Octanamine is the reductive amination of a corresponding ketone.[8][9] In this case, 3-octanone (B92607) would be the starting material.
Reaction: 3-Octanone reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to 3-Octanamine.
A plausible experimental protocol is as follows:
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-octanone in a suitable solvent such as methanol.
-
Add a source of ammonia, such as ammonium formate (B1220265) or a solution of ammonia in methanol.
-
The reaction can be catalyzed by a weak acid.
-
-
Reduction:
-
A reducing agent is added to the reaction mixture to reduce the imine to the amine. A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[10][11] These reagents are selective for the imine in the presence of the ketone.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude 3-Octanamine can then be purified by distillation.
-
Figure 2: General workflow for the synthesis of 3-Octanamine via reductive amination.
Spectral Information
Spectroscopic data is essential for the structural elucidation and confirmation of 3-Octanamine.
Table 3: Spectroscopic Data and Typical Experimental Parameters
| Technique | Observed Features / Expected Chemical Shifts | Typical Experimental Parameters |
| ¹³C NMR | α-carbon (C3) expected around 30-60 ppm. Other aliphatic carbons at higher field (lower ppm). | Solvent: CDCl₃ or D₂O (with pH adjustment); Instrument: 300-500 MHz NMR spectrometer. |
| ¹H NMR | α-proton (on C3) deshielded (δ 2.2-2.9 ppm). N-H protons appear as a broad signal (δ 0.5-5 ppm), which disappears upon D₂O exchange. | Solvent: CDCl₃; Instrument: 300-500 MHz NMR spectrometer. A D₂O shake experiment can confirm the N-H protons.[12] |
| GC-MS | Molecular ion peak (M⁺) at m/z 129. Fragmentation pattern characteristic of aliphatic amines. | GC Column: DB-5ms or similar non-polar column. Carrier Gas: Helium. Ionization: Electron Impact (EI, 70 eV). MS Detector: Quadrupole or Time-of-Flight (TOF).[13] |
| IR Spectroscopy | N-H stretching (primary amine) as two bands in the region of 3300-3500 cm⁻¹. C-H stretching just below 3000 cm⁻¹. N-H bending around 1590-1650 cm⁻¹. | Sample Preparation: Neat liquid (thin film between salt plates) or in a suitable solvent. Instrument: Fourier-Transform Infrared (FTIR) Spectrometer. |
Reactivity and Biological Activity
Chemical Reactivity
As a primary amine, 3-Octanamine exhibits typical reactivity:
-
Basicity: It readily reacts with acids to form ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides.
-
Reaction with Carbonyls: It undergoes condensation reactions with aldehydes and ketones to form imines, as utilized in its synthesis.
Biological Activity
While specific signaling pathways involving 3-Octanamine are not well-documented, aliphatic amines, in general, are known to exhibit biological activity. Some long-chain amines have shown antimicrobial properties against both gram-positive and gram-negative bacteria.[14] The lipophilic octyl chain of 3-Octanamine suggests it may interact with cell membranes. Further research is needed to elucidate any specific biological roles or pharmacological potential.
Safety and Handling
3-Octanamine is an amine and should be handled with appropriate safety precautions. It may be corrosive and can cause skin and eye irritation.[2] It is also combustible. Always handle in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
3-Octanamine is a primary aliphatic amine with well-defined chemical and physical properties. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, which are essential for researchers and professionals in the fields of chemistry and drug development. The synthetic route via reductive amination and the expected spectral characteristics have also been outlined to aid in its preparation and characterization. While its specific biological roles are yet to be fully explored, its properties make it a useful molecule for further investigation and application in organic synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. OCTANAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gctlc.org [gctlc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Video: NMR Spectroscopy Of Amines [jove.com]
- 13. waters.com [waters.com]
- 14. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
